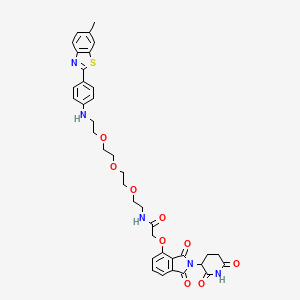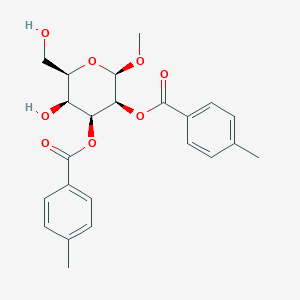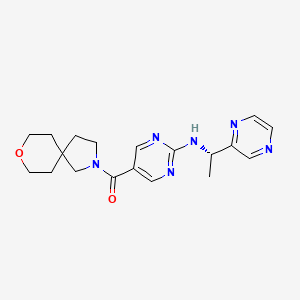
5-Hydroxy Propafenone-d6 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy Propafenone-d6 (hydrochloride): is a deuterated labeled version of 5-Hydroxy Propafenone. This compound is primarily used in scientific research as a stable isotope for tracing and quantitation during drug development processes . The deuterium labeling helps in studying the pharmacokinetic and metabolic profiles of drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Propafenone-d6 (hydrochloride) involves the incorporation of deuterium into the 5-Hydroxy Propafenone molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions . The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods: Industrial production of 5-Hydroxy Propafenone-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydroxy Propafenone-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy Propafenone-d6 (hydrochloride) is widely used in scientific research, including:
Chemistry: Used as a stable isotope for tracing and quantitation in various chemical reactions.
Biology: Helps in studying metabolic pathways and enzyme kinetics.
Medicine: Used in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: Employed in the development and testing of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Hydroxy Propafenone-d6 (hydrochloride) is similar to that of 5-Hydroxy Propafenone. It acts as a Class 1C antiarrhythmic agent with local anesthetic effects and a direct stabilizing action on myocardial membranes . The compound inhibits sodium channels, reducing the excitability of cardiac cells . This action helps in managing atrial and ventricular arrhythmias .
Vergleich Mit ähnlichen Verbindungen
5-Hydroxy Propafenone: The non-deuterated version of the compound.
Flecainide: Another Class 1C antiarrhythmic agent with similar properties.
Encainide: A Class 1C antiarrhythmic agent used for similar indications.
Uniqueness: 5-Hydroxy Propafenone-d6 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in pharmacokinetic studies . This makes it particularly valuable in drug development and research .
Eigenschaften
Molekularformel |
C21H28ClNO4 |
|---|---|
Molekulargewicht |
399.9 g/mol |
IUPAC-Name |
3-deuterio-1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/i3D,4D,5D,6D,7D,8D; |
InChI-Schlüssel |
FAYLNKVZLXBDBE-HWWUZHPSSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])CC(=O)C2=C(C=CC(=C2)O)OCC(CNCCC)O)[2H])[2H].Cl |
Kanonische SMILES |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-methoxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B12369726.png)
![7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12369732.png)

![[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12369747.png)


![dicopper;tetrasodium;3-oxido-4-[[2-oxido-4-[3-oxido-4-[(2-oxido-3,6-disulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12369782.png)


![disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12369800.png)
